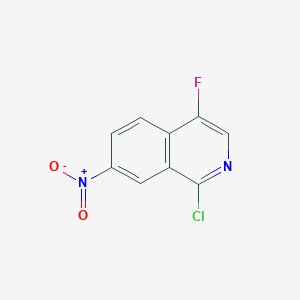

1-Chloro-4-fluoro-7-nitroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

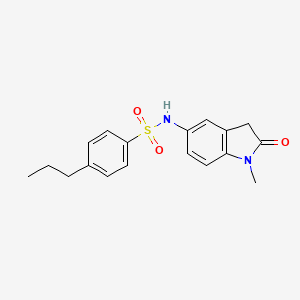

1-Chloro-4-fluoro-7-nitroisoquinoline is a chemical compound with the CAS Number: 2247107-11-3 . It has a molecular weight of 226.59 . The IUPAC name for this compound is 1-chloro-4-fluoro-7-nitroisoquinoline .

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 1-Chloro-4-fluoro-7-nitroisoquinoline, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . There are also novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Molecular Structure Analysis

The InChI code for 1-Chloro-4-fluoro-7-nitroisoquinoline is 1S/C9H4ClFN2O2/c10-9-7-3-5 (13 (14)15)1-2-6 (7)8 (11)4-12-9/h1-4H . This code provides a specific string of characters that represents the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature are important properties to consider for its handling and storage .

Aplicaciones Científicas De Investigación

Antibacterial Properties and Synthesis

- Antibacterial Agents and Synthesis 1-Chloro-4-fluoro-7-nitroisoquinoline derivatives have been explored for their antibacterial properties. For example, certain 8-nitrofluoroquinolone derivatives, which share structural similarities with 1-Chloro-4-fluoro-7-nitroisoquinoline, have shown interesting antibacterial activity against both gram-positive and gram-negative strains. These compounds were synthesized through nucleophilic aromatic substitution facilitated by the nitro group, indicating the synthetic versatility of these compounds (Al-Hiari et al., 2007).

Topoisomerase I Inhibitors in Cancer Treatment

- Cytotoxic Anticancer Agents and Topoisomerase I Inhibition Derivatives of 7-azaindenoisoquinoline, which relate to the structural framework of 1-Chloro-4-fluoro-7-nitroisoquinoline, have been documented as potent cytotoxic anticancer agents that inhibit topoisomerase I (Top1). These compounds have shown high inhibitory activities and potent cytotoxicities in human cancer cell cultures, suggesting their potential in cancer treatment. The compounds have also demonstrated inhibitory activities against enzymes involved in DNA damage repair induced by Top1 inhibitors, such as tyrosyl-DNA phosphodiesterase 1 (TDP1) and tyrosyl-DNA phosphodiesterase 2 (TDP2) (Elsayed et al., 2017).

Antimicrobial and Anticancer Activities

- Synthesis and Biological Evaluation The synthesis and biological evaluation of certain fluoroquinolones, related to 1-Chloro-4-fluoro-7-nitroisoquinoline, as antibacterial and anticancer agents have been extensively studied. These compounds were synthesized via Stille arylation and Cadogan reaction, and their antimicrobial and antiproliferative activities were tested, revealing their potential as dual-acting anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010).

Safety And Hazards

The safety information for 1-Chloro-4-fluoro-7-nitroisoquinoline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Direcciones Futuras

The future directions for research on 1-Chloro-4-fluoro-7-nitroisoquinoline and similar compounds could involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications . There is a growing interest in fluorinated derivatives of quinolines due to their potential biological activity and unique properties .

Propiedades

IUPAC Name |

1-chloro-4-fluoro-7-nitroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-9-7-3-5(13(14)15)1-2-6(7)8(11)4-12-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFUKSFMLDQSOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=C2F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-fluoro-7-nitroisoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2372606.png)

![2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2372607.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2372612.png)

![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2372617.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol](/img/structure/B2372618.png)

![3-(2-Chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2372621.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)